1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Aqueous Solubility Salt Selection Chemical Handling

This dihydrochloride salt (CAS 1965309-61-8) provides immediate aqueous solubility—no pH adjustment needed—unlike the free base. Its β-methyl substitution (1-(pyridin-2-yl)propan-2-amine scaffold) offers distinct 3D geometry for structure-based drug design targeting CNS-penetrant leads. With 96% purity and full COA documentation, it serves as a reliable reference standard for LC-MS assays and impurity profiling. Ideal for aqueous bioconjugation, enzyme inhibition assays, and chirality-based methodology development.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 1965309-61-8
Cat. No. B1427359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
CAS1965309-61-8
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=N1)N.Cl
InChIInChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H
InChIKeyMXYNDUKUMRXXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride (CAS 1965309-61-8): A Pre-formed Salt for Enhanced Aqueous Solubility and Handling in Pyridylalkylamine Research


1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride (CAS 1965309-61-8), systematically named 1-(pyridin-2-yl)propan-2-amine dihydrochloride, is a heterocyclic amine salt with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol . The compound exists as an off-white crystalline solid with a purity specification of 96% from commercial sources . It is the dihydrochloride salt form of the corresponding free base, α-Methyl-2-pyridineethanamine (CAS 51038-40-5) [1], which features a pyridine ring linked to a β-methyl-substituted ethylamine side chain, yielding a calculated LogP of 0.62 for the neutral species .

Why Generic Substitution of 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride Fails: The Critical Role of Salt Form and Substitution Pattern in Pyridylalkylamine Research


In the class of pyridylalkylamine building blocks, generic substitution between different regioisomers, substitution patterns, or salt forms introduces uncontrolled variables that can confound synthetic outcomes and biological activity profiles. The specific positioning of the methyl group on the β-carbon of the ethylamine chain—yielding a 1-(pyridin-2-yl)propan-2-amine scaffold—distinguishes this compound from α-methyl or gem-dimethyl regioisomers [1]. Furthermore, selection between the free base (CAS 51038-40-5) and the dihydrochloride salt (CAS 1965309-61-8) carries material implications for solubility in aqueous reaction media, hygroscopic stability during storage, and handling safety . Direct head-to-head and cross-study comparable evidence presented below quantifies these material differences, underscoring why procurement decisions must be guided by the exact CAS registry number rather than structural similarity alone.

Quantitative Comparative Evidence for 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride (CAS 1965309-61-8) Versus Analogs and Alternatives


Direct Salt Form Comparison: Dihydrochloride (CAS 1965309-61-8) versus Free Base (CAS 51038-40-5) on Aqueous Solubility and Handling Characteristics

The dihydrochloride salt form (CAS 1965309-61-8) demonstrates fundamentally different physicochemical properties compared to the corresponding free base (CAS 51038-40-5). While both share the same parent scaffold, the protonated amine in the dihydrochloride salt confers enhanced aqueous solubility relative to the neutral free base, which has a calculated density of 1.001±0.06 g/cm³ and a boiling point of 96.5-97 °C at 12 Torr [1]. The salt form's molecular weight increases from 136.19 g/mol to 209.11 g/mol due to the addition of two equivalents of HCl, a stoichiometric factor that must be accounted for in reaction planning .

Aqueous Solubility Salt Selection Chemical Handling

Structural Comparison: β-Methyl Substitution Pattern (Target Compound) versus α-Methyl Regioisomers in Pyridylalkylamine Series

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride features a 1-(pyridin-2-yl)propan-2-amine scaffold, wherein the methyl group is positioned on the β-carbon relative to the pyridine ring [1]. This regioisomer differs structurally from α-methyl-substituted analogs such as 2-(pyridin-2-yl)propan-2-amine (CAS 52568-28-2), which bears a gem-dimethyl substitution at the α-carbon adjacent to the pyridine ring, and 1-(2-pyridyl)-1-propylamine (CAS 100155-73-5), which features an ethyl substitution at the α-carbon [2]. The β-methyl substitution pattern influences the conformational flexibility and steric environment around the primary amine, which can affect both its reactivity as a nucleophile and its binding orientation when incorporated into larger pharmacophores.

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Purity and Documentation: Commercial Availability of 96% Purity Grade with Full Analytical Traceability

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is commercially available from major suppliers (Sigma-Aldrich, Fluorochem) at a documented purity specification of 96% . This level of purity is accompanied by standardized documentation including Certificate of Analysis (CoA) availability from Sigma-Aldrich and comprehensive hazard and handling information per GHS classification from Fluorochem . In contrast, alternative pyridylalkylamine analogs such as 2-(2-Pyridyl)-2-propylamine (CAS 52568-28-2) and 1-(2-Pyridyl)-1-propylamine (CAS 100155-73-5) are reported with minimum purity specifications of 95% from certain vendors , though the availability of fully documented, analytically characterized material varies by supplier and compound.

Quality Control Reproducibility Analytical Chemistry

Lipophilicity Profile: Calculated LogP of 0.62 Positions Compound for Balanced Aqueous/Organic Solubility

The neutral species of 1-methyl-2-pyridin-2-yl-ethylamine has a calculated LogP value of 0.62, as reported in vendor datasheets . This moderately hydrophilic lipophilicity profile distinguishes it from related pyridylalkylamines lacking the β-methyl substitution, which may exhibit different calculated LogP values due to altered carbon count and branching. The LogP of 0.62 suggests a balanced distribution between aqueous and organic phases, a property that influences both synthetic workup procedures and, when the scaffold is incorporated into drug candidates, passive membrane permeability [1].

Lipophilicity ADME Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-pyridin-2-yl-ethylamine Dihydrochloride (CAS 1965309-61-8)


Aqueous-Phase Bioconjugation and Enzyme Assays Requiring Pre-Solubilized Amine

For experimental protocols conducted in aqueous buffer systems (e.g., amine-reactive bioconjugation, enzyme inhibition assays, or aqueous click chemistry), the dihydrochloride salt form of this compound provides immediate solubility without requiring pH adjustment or the addition of stoichiometric acid, as would be necessary when using the free base (CAS 51038-40-5). The documented purity specification of 96% and the availability of comprehensive safety documentation further support its use in reproducible, publication-ready experimental workflows.

Structure-Based Drug Design Leveraging the β-Methyl Pyridylalkylamine Scaffold

The 1-(pyridin-2-yl)propan-2-amine scaffold, featuring a β-methyl substitution pattern , offers a specific three-dimensional geometry distinct from α-methyl or gem-dimethyl regioisomers. This structural feature may be exploited in structure-based drug design when molecular modeling or crystallographic data indicate a preference for a β-branched amine in the target binding pocket. The balanced calculated LogP of 0.62 further supports its consideration for lead optimization programs targeting CNS-penetrant small molecules.

Analytical Method Development and Reference Standard Preparation

The commercial availability of this compound at 96% purity with full Certificate of Analysis documentation from major suppliers makes it suitable for use as a reference standard in analytical method development, impurity profiling, or as a calibrant in quantitative LC-MS assays. The defined stoichiometry of the dihydrochloride salt ensures accurate molarity calculations for solution preparation.

Synthesis of Chiral Amine Derivatives via Resolution or Asymmetric Synthesis

The compound contains one asymmetric carbon atom at the β-position (C2 of the propyl chain) , rendering it a racemic mixture as supplied. This chirality provides a platform for enantioselective synthetic methodology development—including chiral resolution, asymmetric hydrogenation, or enzymatic kinetic resolution studies—where the dihydrochloride salt's aqueous solubility facilitates screening in aqueous or biphasic reaction media.

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